molecular formula C8H7N3S B1271484 4-(3-Thienyl)-2-pyrimidinamine CAS No. 206564-03-6

4-(3-Thienyl)-2-pyrimidinamine

Cat. No. B1271484
CAS RN: 206564-03-6
M. Wt: 177.23 g/mol
InChI Key: JNRJJYDIHGTTAE-UHFFFAOYSA-N
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Description

“4-(3-Thienyl)-2-pyrimidinamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, a five-membered ring with one sulfur atom . The compound is part of the 1,3,4-thiadiazole class of compounds, which are known for their broad range of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which “4-(3-Thienyl)-2-pyrimidinamine” is likely a part of, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “4-(3-Thienyl)-2-pyrimidinamine” likely involves a pyrimidine ring connected to a thiophene ring. The thiophene ring is a five-membered ring with one sulfur atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms . The exact structure would depend on the specific substitutions and connections in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Thienyl)-2-pyrimidinamine” or similar compounds can be diverse. For instance, 1,3,4-thiadiazole derivatives have been found to undergo oxidation and reduction processes . The specific reactions would depend on the conditions and reagents involved.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “4-(3-Thienyl)-2-pyrimidinamine”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors , which can help protect metal surfaces from corrosion.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Solar Cells

An environmentally friendly water-soluble conjugated polythiophene poly [2- (3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS) has been found to be effective for making hybrid solar cells . This enzyme-catalyzed polymerization is a “green synthesis process” for the synthesis of water-soluble conjugated PTEBS .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This makes them potential candidates for the development of new anticancer drugs.

Anti-Inflammatory Properties

Thiophene-based compounds also exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(3-thienyl)benzoate, suggests that it may cause skin and eye irritation. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Thiadiazole derivatives, including “4-(3-Thienyl)-2-pyrimidinamine”, have potential applications in various fields such as medicine, pharmacology, and materials science . Future research could focus on exploring these applications further and developing new synthesis methods and derivatives .

properties

IUPAC Name

4-thiophen-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJJYDIHGTTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377357
Record name 4-(3-Thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Thienyl)-2-pyrimidinamine

CAS RN

206564-03-6
Record name 4-(3-Thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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